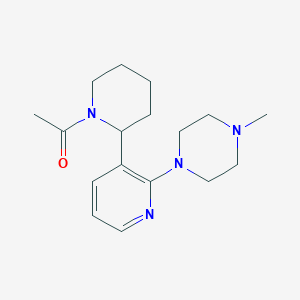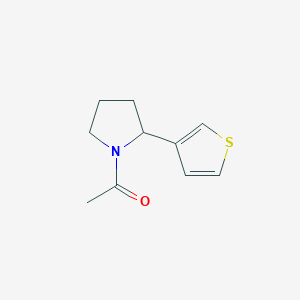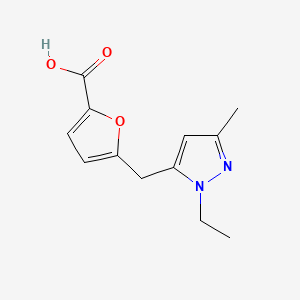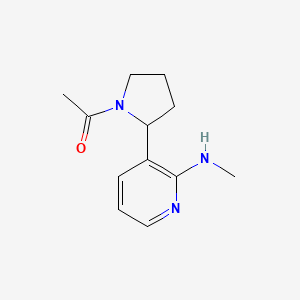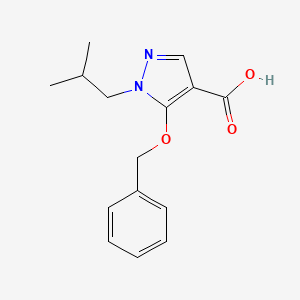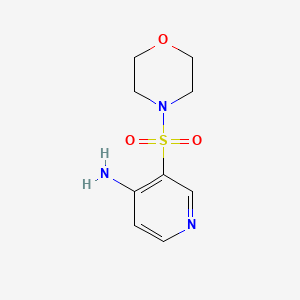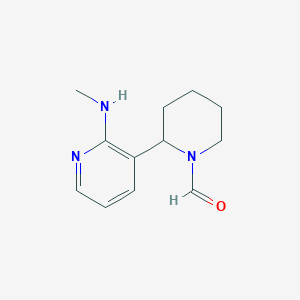
2-Cyclopropyl-4-isopropylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-4-isopropylthiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its aromatic properties and significant reactivity due to the presence of sulfur and nitrogen atoms. Thiazoles are commonly found in various natural products and synthetic compounds with diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-isopropylthiazole can be achieved through multi-component reactions involving simple chemicals. One common method involves the reaction of cyclopropyl ketones, isopropyl aldehydes, ammonium salts, and elemental sulfur under metal-free conditions. This method provides moderate to good yields of the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale multi-component reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
化学反応の分析
Types of Reactions
2-Cyclopropyl-4-isopropylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
科学的研究の応用
2-Cyclopropyl-4-isopropylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitubercular activities.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the production of various chemicals and materials due to its reactive thiazole ring.
作用機序
The mechanism of action of 2-Cyclopropyl-4-isopropylthiazole involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial activity .
類似化合物との比較
Similar Compounds
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: A compound with a similar cyclopropyl group but different aromatic ring structure.
4-Isopropylthiazole-4-phenyl-1,2,4-triazole derivatives: Compounds with similar thiazole and isopropyl groups but additional triazole rings.
Uniqueness
2-Cyclopropyl-4-isopropylthiazole is unique due to its specific combination of cyclopropyl and isopropyl groups attached to the thiazole ring. This unique structure contributes to its distinct reactivity and potential biological activities compared to other thiazole derivatives .
特性
分子式 |
C9H13NS |
|---|---|
分子量 |
167.27 g/mol |
IUPAC名 |
2-cyclopropyl-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C9H13NS/c1-6(2)8-5-11-9(10-8)7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChIキー |
IMFDQEHZNBXZDD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CSC(=N1)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N,3-dimethylbutanamide](/img/structure/B11800798.png)

